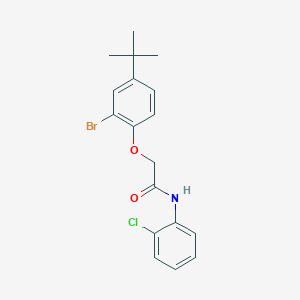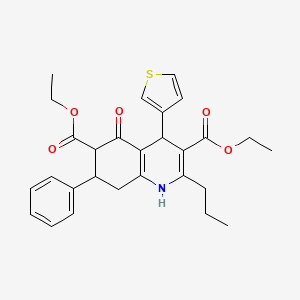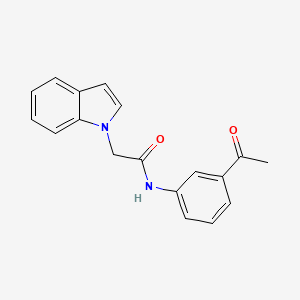![molecular formula C20H20N2O2 B4110222 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B4110222.png)
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione
描述
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione, also known as PEPQ or ICI-198,615, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. PEPQ has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione acts as a dopamine D2 receptor agonist, meaning that it binds to and activates the receptor. This leads to an increase in dopamine release and a decrease in dopamine reuptake, resulting in increased dopamine levels in the brain. 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione also has an affinity for other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor, which may contribute to its overall effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has been found to have various biochemical and physiological effects, including increased locomotor activity, decreased body temperature, and increased heart rate. It has also been shown to increase the release of acetylcholine and glutamate in the brain, which may contribute to its effects on cognition and memory.
实验室实验的优点和局限性
One advantage of using 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, its effects on other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor may complicate its interpretation in certain experiments. Additionally, 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione may have off-target effects that need to be carefully controlled for in experimental design.
未来方向
Future research on 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It could also be studied for its effects on cognition and memory, as well as its potential as a tool for studying the role of dopamine in various physiological processes. Further studies could also investigate the off-target effects of 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione and ways to control for these effects in experimental design.
科学研究应用
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-(2-phenylethyl)-3,6,7,11b-tetrahydropyrazino[2,1-a]isoquinoline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-18-14-21(12-10-15-6-2-1-3-7-15)20(24)19-17-9-5-4-8-16(17)11-13-22(18)19/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAZSBIPEYTHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)N(CC2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110172.png)
![1-(4-methylphenyl)-4-{4-[(4-nitrophenoxy)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4110184.png)
![6-ethyl-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110187.png)
![1-(4-methylphenyl)-4-[4-(4-nitrobenzoyl)-1-piperazinyl]phthalazine](/img/structure/B4110192.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)




![4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4110250.png)
